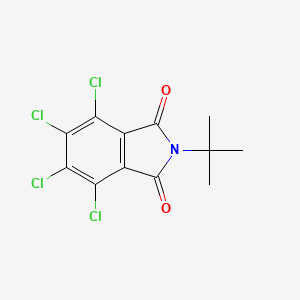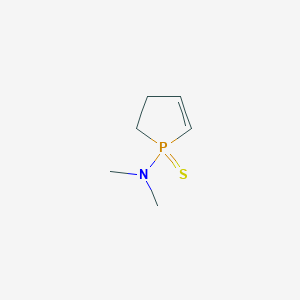![molecular formula C7H10N2O B14497154 2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol CAS No. 64186-78-3](/img/structure/B14497154.png)
2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- is a chemical compound that features a pyrrole ring attached to an ethanol molecule through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- typically involves the condensation of pyrrole-2-carboxaldehyde with ethanolamine under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include pyrrole-2-carboxaldehyde, ethanolamine, and a suitable catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may regenerate the original amine and aldehyde.
Applications De Recherche Scientifique
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- Pyrrole-2-carboxaldehyde
- Pyrrole-2-carboxylic acid
- Pyrrole-2-amine
Uniqueness
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- is unique due to its specific structure, which combines a pyrrole ring with an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64186-78-3 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-4-8-6-7-2-1-3-9-7/h1-3,6,9-10H,4-5H2 |
Clé InChI |
KTOPMYCBVGQQDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C=NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


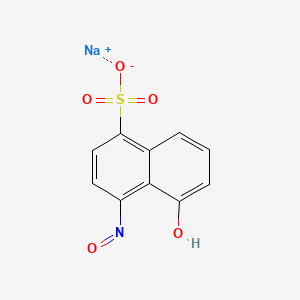
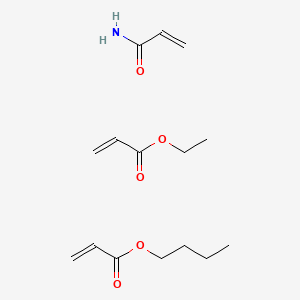


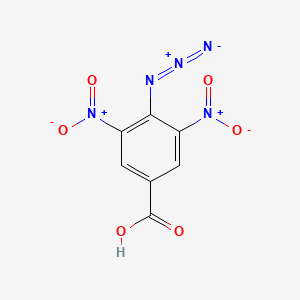

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)

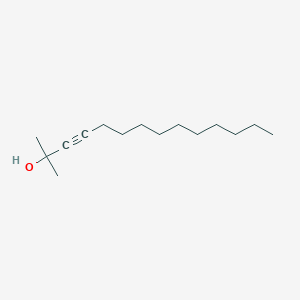
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
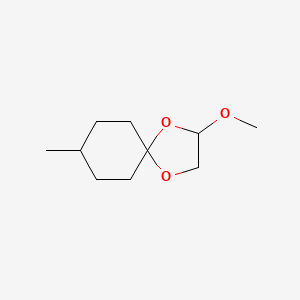
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
